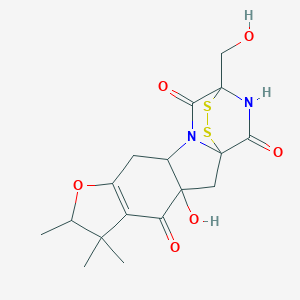
Phomalirazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomalirazine is a chemical compound that belongs to the class of hydrazine derivatives. It is a potent inhibitor of monoamine oxidase (MAO) and has been studied for its potential use as an antidepressant.
Wissenschaftliche Forschungsanwendungen
Phytoremediation Potential
Tree Tolerance in Phytoremediation : Research on the tolerance of tree species in phytoremediation of herbicides in soil, including atrazine, highlights their potential in environmental remediation. The study examined the impact of atrazine on the physiological characteristics of various tree species, indicating the viability of using certain species for phytoremediation purposes (Aguiar et al., 2018).
Efficacy of Eremanthus crotonoides and Inga striata in Phytoremediation : A study evaluated the capability of Eremanthus crotonoides and Inga striata in reducing atrazine and clomazone residues in the soil. The results indicated that these plants could effectively act as filters, decreasing the amount of herbicides reaching watercourses (Aguiar et al., 2020).
Environmental Impact Studies
Impact on Algal Biomass and Snail Populations : Investigating the effects of atrazine on primary production and snail populations in freshwater communities, a study found no consistent relationship between atrazine concentration and any measured parameter. This sheds light on the variability of responses to atrazine exposure in aquatic environments (Baxter et al., 2011).
Effect on Amphibian Development : Exposure to atrazine was shown to disrupt sexual development in amphibians, with a study on African clawed frogs revealing induced hermaphroditism and demasculinization at low ecologically relevant doses (Hayes et al., 2002).
Remediation Techniques
Oxidative Degradation Studies : A comparative study on the degradation of atrazine using advanced oxidation technologies, such as UV/H2O2/Fe2+, UV/S2O82-/Fe2+, and UV/HSO5-/Fe2+, provided insights into the efficiency of these technologies in removing atrazine from water (Khan et al., 2013).
Adsorption Performance of Activated Carbon Fiber : This research evaluated the use of activated carbon fiber (ACF) as an adsorbent to remove atrazine from solutions, identifying the optimum conditions for atrazine removal (Li et al., 2013).
Additional Studies
Bioremediation of Groundwater Contamination : An experiment using bacterium AT for the degradation of atrazine in contaminated groundwater revealed the bacterium's capacity for atrazine degradation under various environmental conditions (Hu, Lin, & Lu, 2003).
Impact on Soil Microorganisms : Research focusing on the effects of atrazine on soil microbial communities provides insights into the broader ecological impacts of this herbicide and potential strategies for mitigating its effects.
Eigenschaften
CAS-Nummer |
119694-49-4 |
|---|---|
Produktname |
Phomalirazine |
Molekularformel |
C17H20N2O6S2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione |
InChI |
InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22) |
InChI-Schlüssel |
OSRGMDLTJLMMIF-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
Kanonische SMILES |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
Synonyme |
Phomalirazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



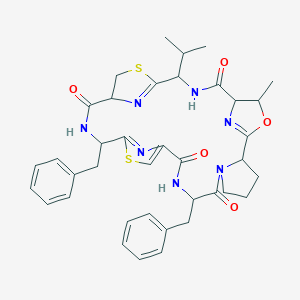

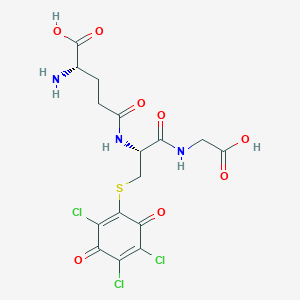

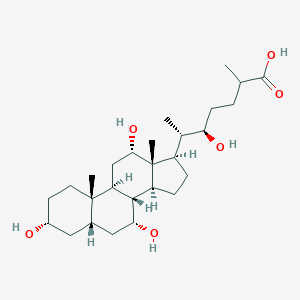
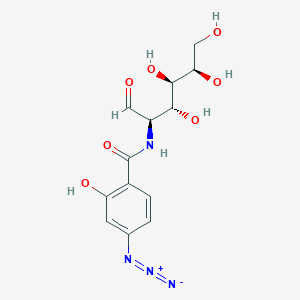

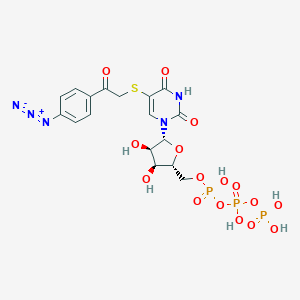
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)